molecular formula C13H18N2O5 B13893512 Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate

Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate

Cat. No.: B13893512
M. Wt: 282.29 g/mol
InChI Key: NZHSABMTUJPGJU-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C13H18N2O5 It is a derivative of picolinic acid and contains functional groups such as tert-butoxycarbonyl (Boc) and hydroxymethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxymethyl group at the 6-position of the picolinic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal a reactive amine, which can then participate in various biochemical reactions. The hydroxymethyl group can also undergo further functionalization, allowing the compound to interact with different biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((tert-butoxycarbonyl)amino)picolinate: Similar structure but lacks the hydroxymethyl group.

    Methyl 4-((tert-butoxycarbonyl)amino)-2-carboxypicolinate: Contains a carboxyl group instead of a hydroxymethyl group.

    Methyl 4-((tert-butoxycarbonyl)amino)-6-methylpicolinate: Contains a methyl group instead of a hydroxymethyl group.

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate is unique due to the presence of both the Boc-protected amino group and the hydroxymethyl group. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-8-5-9(7-16)14-10(6-8)11(17)19-4/h5-6,16H,7H2,1-4H3,(H,14,15,18)

InChI Key

NZHSABMTUJPGJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1)C(=O)OC)CO

Origin of Product

United States

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